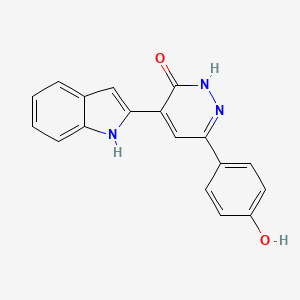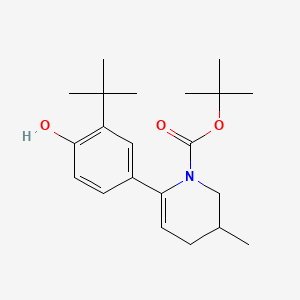
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a hydroxymethyl group at the 7th position and a propyl group at the 3rd position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-propyl-2-nitroaniline with formaldehyde and a reducing agent to form the quinoxalinone ring system. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
化学反応の分析
Types of Reactions
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as alkyl halides or amines
Major Products
Oxidation: 7-(Carboxymethyl)-3-propyl-2(1H)-quinoxalinone
Reduction: this compound
Substitution: Various substituted quinoxalinones depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other quinoxalinone derivatives.
作用機序
The mechanism of action of 7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 7-(Hydroxymethyl)-2-methylquinoxalinone
- 7-(Hydroxymethyl)-3-ethylquinoxalinone
- 7-(Hydroxymethyl)-3-butylquinoxalinone
Uniqueness
7-(Hydroxymethyl)-3-propyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoxalinone derivatives. The presence of the hydroxymethyl group at the 7th position and the propyl group at the 3rd position may influence its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
7-(hydroxymethyl)-3-propyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-10-12(16)14-11-6-8(7-15)4-5-9(11)13-10/h4-6,15H,2-3,7H2,1H3,(H,14,16) |
InChIキー |
MQWRKODTYYLGFT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=C(C=C2)CO)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


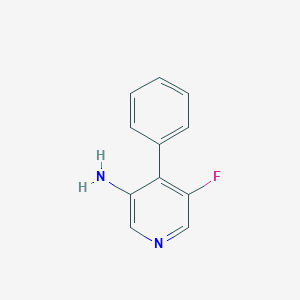
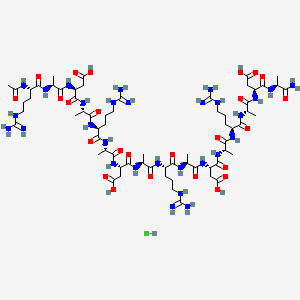
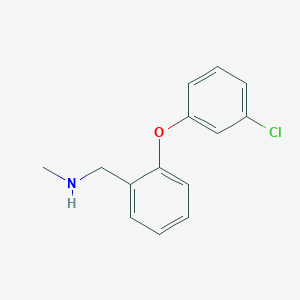

![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)
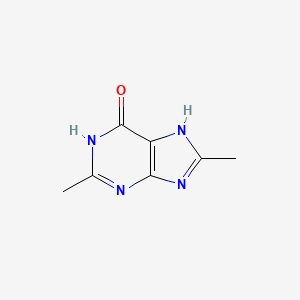


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

